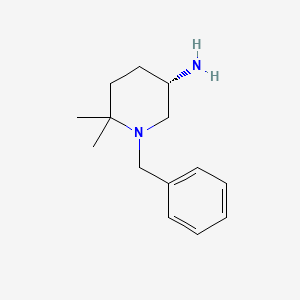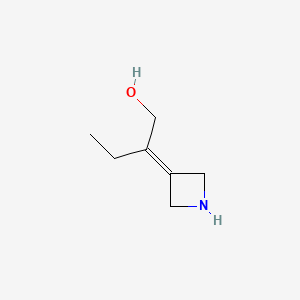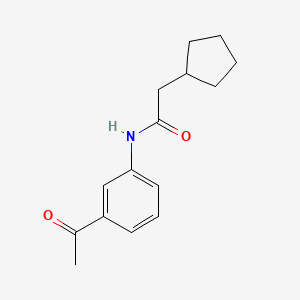![molecular formula C8H6BrCl2N3O2 B14898300 Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide](/img/structure/B14898300.png)
Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C8H6BrCl2N3O2 and a molecular weight of 326.96 g/mol . This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide involves several steps. One common method includes the following steps :
Starting Materials: The synthesis begins with the preparation of 2-(acylethynyl)pyrroles through the cross-coupling of pyrrole rings with acyl (bromo)acetylenes.
Addition of Propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: The final step involves the intramolecular cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired imidazo[1,2-a]pyrazine compound.
Chemical Reactions Analysis
Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide can be compared with other similar compounds, such as:
Methylpyrazine-2-carboxylate: This compound has a similar pyrazine core but lacks the chlorine and imidazo groups, resulting in different chemical and biological properties.
6,8-Dichloroimidazo[1,2-a]pyrazine-2-carboxylate: This compound is similar but does not have the methyl ester group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and stability .
Properties
Molecular Formula |
C8H6BrCl2N3O2 |
|---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C8H5Cl2N3O2.BrH/c1-15-8(14)4-2-13-3-5(9)12-6(10)7(13)11-4;/h2-3H,1H3;1H |
InChI Key |
PVHKFCAXDYABML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C(C2=N1)Cl)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Azaspiro[2.4]heptan-1-ol](/img/structure/B14898234.png)




![2,6-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14898248.png)
![3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14898249.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14898272.png)



